molecular formula C20H24N2O4S2 B2422737 2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919754-72-6

2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2422737
CAS No.: 919754-72-6
M. Wt: 420.54
InChI Key: HZEBTKJGQKGAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
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Biological Activity

2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS No: 919754-72-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 320.41 g/mol
  • Structure : The compound features a benzo[b]thiophene core with an isopropylsulfonyl group and a carboxamide functional group that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
  • Case Study : A study demonstrated that derivatives of tetrahydrobenzo[b]thiophene showed cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In Vitro Studies : Research has shown that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its role in enhancing antibacterial activity .
Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of related compounds:

  • Mechanism : Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound could act on various receptors (e.g., benzodiazepine receptors), influencing neurotransmission and potentially providing anxiolytic effects .
  • Cell Cycle Regulation : By affecting the expression of proteins involved in the cell cycle, it may induce cell cycle arrest in cancer cells.

Properties

IUPAC Name

6-methyl-2-[(4-propan-2-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-11(2)28(25,26)14-7-5-13(6-8-14)19(24)22-20-17(18(21)23)15-9-4-12(3)10-16(15)27-20/h5-8,11-12H,4,9-10H2,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEBTKJGQKGAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.